4-(1-Adamantyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(1-Adamantyl)phenol is primarily achieved through the Friedel-Crafts reaction, which involves the alkylation of phenol with 1-bromoadamantane. This process has been optimized to produce adamantyl-substituted phenolic polymers with varying properties based on the reaction conditions, such as the amount of paraformaldehyde, reaction time, and catalysts used (Jensen, Grimsley, & Mathias, 1996).
Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)phenol has been characterized using various spectroscopic methods. Its adamantyl group attachment to the phenol moiety introduces rigidity and significantly influences the compound's physical and chemical properties. This structural aspect is crucial in its applications in polymer synthesis and material science.
Chemical Reactions and Properties
4-(1-Adamantyl)phenol participates in various chemical reactions, including polymerization and the formation of cyclic compounds. Its unique structure enables the synthesis of polymers with high glass transition temperatures and thermal stability. The compound's ability to undergo specific reactions has been explored for synthesizing polyimides and polyamides with desirable thermal and mechanical properties (Kwak, Yeon, & Yoon, 2006).
Physical Properties Analysis
The physical properties of 4-(1-Adamantyl)phenol, such as its solubility, melting point, and glass transition temperature, are significantly influenced by its adamantyl group. This influence is evident in the synthesis of polymers and materials where the compound acts as a precursor. Its role in enhancing the thermal stability and glass transition temperatures of polymers is particularly noted.
Chemical Properties Analysis
The chemical properties of 4-(1-Adamantyl)phenol, including its reactivity and stability, are critical in its applications across various fields. Its thermal stability has been extensively studied, showing that it surpasses that of related compounds such as 4-tert-butylphenol. The rate constants and parameters for its thermal degradation have been determined, highlighting its superior stability (Shakun et al., 2020).
Scientific Research Applications
Petroleum Chemistry
- Summary of Application : 4-(1-Adamantyl)phenol has been studied for its thermal stability in the temperature range of 703–753 K . The modification of organic compounds and polymers with adamantane and its derivatives imparts additional resistance against extreme mechanical impacts to materials and increases their thermo-oxidative stability .
- Methods of Application : The thermal stability of 4-(1-adamantyl)phenol has been studied in the temperature range of 703–753 K. The components of the thermolysis reaction mixture have been identified, and the rate constants and parameters of the Arrhenius equation for the thermal degradation of the compound under study have been calculated .
- Results or Outcomes : It has been found that the thermal stability of 4-(1-adamantyl)phenol significantly surpasses that of 4-tert-butylphenol .
Synthesis of Heat-Resistant Polymers
- Summary of Application : 4-(1-Adamantyl)phenol can be used as a monomer for the synthesis of highly heat-resistant polyarylates, polyarylene ethers, and functional polymers such as polyarylsulfones .
- Methods of Application : The specific methods of application would depend on the type of polymer being synthesized. Typically, this would involve a polymerization reaction where 4-(1-Adamantyl)phenol is combined with other monomers under specific conditions to form the desired polymer .
- Results or Outcomes : The resulting polymers are expected to have high thermal stability due to the incorporation of the adamantyl group .
Synthesis of Adamantyl-Substituted Chromium (III) Complex
- Summary of Application : 4-(1-Adamantyl)phenol may be used in the synthesis of adamantyl-substituted chromium (III) complex .
- Methods of Application : The specific methods of application would involve a series of chemical reactions to form the adamantyl-substituted chromium (III) complex .
- Results or Outcomes : The resulting complex could potentially be used as a catalyst for enantioselective hetero-Diels-Alder reactions .
Synthesis of Diamond-Like Bulky Polymers
- Summary of Application : 4-(1-Adamantyl)phenol can be used as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : The specific methods of application would depend on the type of polymer being synthesized. This would typically involve a series of chemical reactions where 4-(1-Adamantyl)phenol is combined with other monomers under specific conditions to form the desired polymer .
- Results or Outcomes : The resulting polymers are expected to have high thermal stability and resistance against extreme mechanical impacts due to the incorporation of the adamantyl group .
Synthesis of Thermally Stable Lubricating Oils
- Summary of Application : 4-(1-Adamantyl)phenol can be used in the synthesis of thermally stable lubricating oils for gas turbine power plants and as cable oil in view of strong electrical insulation properties .
- Methods of Application : The specific methods of application would involve a series of chemical reactions to form the thermally stable lubricating oils .
- Results or Outcomes : The resulting lubricating oils are expected to have high thermal stability and strong electrical insulation properties .
Synthesis of Epoxy Resins
- Summary of Application : 4-(1-Adamantyl)phenol can be used in the synthesis of epoxy resins based on 1,3-bis(4-hydroxyphenyl)adamantane .
- Methods of Application : The specific methods of application would involve a series of chemical reactions to form the epoxy resins .
- Results or Outcomes : The resulting epoxy resins are expected to have increased hardness, thermal stability, and improved dielectric properties .
Safety And Hazards
The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-(1-adamantyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFIUFUAOZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183938 | |
Record name | 4-(1-Adamantyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)phenol | |
CAS RN |
29799-07-3 | |
Record name | 4-(1-Adamantyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29799-07-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1-Adamantyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Adamantyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-ADAMANTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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